molecular formula C9H14O B8688200 1-(3-methylcyclohex-3-enyl)ethanone CAS No. 41723-53-9

1-(3-methylcyclohex-3-enyl)ethanone

Cat. No.: B8688200
CAS No.: 41723-53-9
M. Wt: 138.21 g/mol
InChI Key: CJERZJTXBLMROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylcyclohex-3-enyl)ethanone (CAS: 41723-53-9) is an alicyclic ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol . Structurally, it consists of a cyclohexene ring substituted with a methyl group at position 3 and an acetyl group at the same carbon. The compound is also known as 5-acetyl-1-methylcyclohexene and is characterized by its unsaturated cyclohexene backbone, which imparts unique reactivity and physical properties compared to saturated analogs.

Properties

CAS No.

41723-53-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(3-methylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C9H14O/c1-7-4-3-5-9(6-7)8(2)10/h4,9H,3,5-6H2,1-2H3

InChI Key

CJERZJTXBLMROX-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-methylcyclohex-3-enyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclohex-3-en-1-ol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired ketone. Another method includes the Friedel-Crafts acylation of 3-methylcyclohexene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylcyclohex-3-enyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents like Grignard reagents to form tertiary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or ether.

    Substitution: Grignard reagents, in dry ether or tetrahydrofuran (THF).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Tertiary alcohols.

Scientific Research Applications

1-(3-methylcyclohex-3-enyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methylcyclohex-3-enyl)ethanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of different products. The compound’s reactivity is influenced by the presence of the cyclohexene ring and the methyl group, which can affect its electronic and steric properties.

Comparison with Similar Compounds

1-(3,3-Dimethylcyclohexyl)ethanone

  • CAS : 25304-14-7
  • Molecular Formula : C₁₀H₁₈O
  • Molecular Weight : 154.25 g/mol
  • Key Differences: Saturation: The cyclohexane ring is fully saturated, lacking the double bond present in the target compound . Substituents: Two methyl groups at position 3,3 instead of one methyl at position 3. Physical Properties: Boiling point is 89°C at 14 Torr, indicating higher volatility compared to the unsaturated target compound .

4-Acetylcyclohexene

  • CAS : 7353-76-6
  • Molecular Formula : C₈H₁₀O
  • Molecular Weight : 122.17 g/mol
  • Key Differences :
    • Substituents : Lacks the methyl group on the cyclohexene ring .
    • Structure : Acetyl group at position 4 instead of position 3.
    • Applications : Simpler structure may reduce steric hindrance, making it more suitable for synthetic intermediates in organic chemistry.

1-(2,6,6-Trimethylcyclohex-3-en-1-yl)ethanone

  • CAS : 25915-53-1
  • Molecular Formula : C₁₁H₁₈O
  • Molecular Weight : 166.26 g/mol
  • Key Differences :
    • Substituents : Three methyl groups (2,6,6-trimethyl) vs. one methyl in the target compound .
    • Steric Effects : Increased steric bulk may reduce reactivity in electrophilic substitutions.
    • Volatility : Higher molecular weight suggests lower volatility compared to the target compound.

1-(3,3-Dimethyl-1-cyclohexen-1-yl)ethanone

  • CAS : 22463-19-0
  • Molecular Formula : C₁₀H₁₆O
  • Molecular Weight : 152.23 g/mol
  • Key Differences: Double Bond Position: The double bond is at position 1 (vs. position 3 in the target compound) .

Structural and Functional Group Analysis

Impact of Saturation

  • Unsaturated Compounds (e.g., target compound, 4-acetylcyclohexene):
    • Reactivity: Participate in conjugate additions and Diels-Alder reactions.
    • Stability: Prone to oxidation at the double bond.
  • Saturated Compounds (e.g., 1-(3,3-dimethylcyclohexyl)ethanone): Stability: Higher resistance to oxidation. Applications: Preferred in fragrances for longevity due to reduced reactivity .

Substituent Effects

  • Methyl Groups: Electron-donating methyl groups increase ring stability and alter boiling points.
  • Position of Acetyl Group :
    • Acetyl at position 3 (target) vs. 4 (4-acetylcyclohexene) affects dipole moments and intermolecular interactions.

Data Tables

Table 1: Comparative Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
1-(3-Methylcyclohex-3-enyl)ethanone 41723-53-9 C₉H₁₄O 138.21 - 3-methylcyclohexene
1-(3,3-Dimethylcyclohexyl)ethanone 25304-14-7 C₁₀H₁₈O 154.25 89 @ 14 Torr 3,3-dimethylcyclohexane
4-Acetylcyclohexene 7353-76-6 C₈H₁₀O 122.17 - cyclohex-3-ene
1-(2,6,6-Trimethylcyclohex-3-enyl)ethanone 25915-53-1 C₁₁H₁₈O 166.26 - 2,6,6-trimethylcyclohexene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.